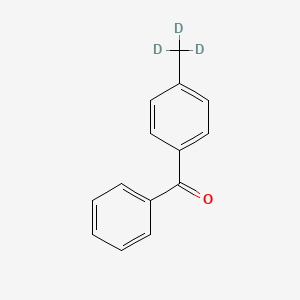

4-Methylbenzophenone-d3

Description

4-Methylbenzophenone-d3 is a deuterated analog of 4-methylbenzophenone, where three hydrogen atoms are replaced with deuterium isotopes. This modification enhances its utility in analytical chemistry, particularly as an internal standard in mass spectrometry due to its near-identical chemical behavior to the non-deuterated form but distinct molecular weight. These derivatives often serve as intermediates in pharmaceuticals, agrochemicals, and polymer synthesis .

Properties

IUPAC Name |

phenyl-[4-(trideuteriomethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPWZZHELZEVPO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858015 | |

| Record name | [4-(~2~H_3_)Methylphenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109339-64-2 | |

| Record name | [4-(~2~H_3_)Methylphenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoyl Chloride Toluene Method: This method involves the reaction of benzoyl chloride with toluene in the presence of aluminum chloride as a catalyst.

Benzoic Acid Toluene Method: This method uses benzoic acid and toluene with phosgene and Fe3O4 as a catalyst.

Benzoyl Chloride Grignard Reagent Method: This method involves the reaction of benzoyl chloride with phenylmagnesium bromide (PhMgBr) at low temperatures, with a yield of 89%.

Benzene, Toluene, and Phosgene Method: This method uses a combination of benzene, toluene, and phosgene with aluminum chloride as a catalyst.

Trichloromethylbenzene Toluene Method: This method involves the reaction of trichloromethylbenzene with toluene in the presence of aluminum chloride and dichloroethane as a solvent.

Industrial Production Methods

The industrial production of 4-Methylbenzophenone-d3 typically involves large-scale synthesis using the above-mentioned methods, with a focus on optimizing yield and purity. The use of deuterated reagents is crucial for obtaining the deuterated product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 4-Methylbenzophenone-d3 can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly used.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-Methylbenzophenone-d3 is used extensively in scientific research due to its unique properties:

Industry: It is used in

Biological Activity

4-Methylbenzophenone-d3 is a deuterated derivative of 4-methylbenzophenone, a compound known for its applications in various fields, including cosmetics and materials science. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

This compound has the chemical formula C14H12O and a molecular weight of 212.24 g/mol. It is characterized by the presence of two aromatic rings connected by a carbonyl group, which contributes to its biological interactions.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The following mechanisms have been identified:

Toxicological Profile

The European Food Safety Authority (EFSA) has evaluated the safety of 4-methylbenzophenone, particularly regarding its migration from packaging into food products. While it is not classified as genotoxic, there are concerns about its potential carcinogenic effects based on structural analogies with benzophenone . Further research is needed to fully understand its toxicological profile and long-term effects on human health.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzophenone derivatives, providing insights into the potential effects of this compound:

- Acetylcholinesterase Inhibition :

- Anti-inflammatory Activity :

- Environmental Impact :

Table 1: Biological Activities of Benzophenone Derivatives

| Compound | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| 4-Methylbenzophenone | AChE Inhibition | 2.7 | Strong inhibitor; potential for AD therapy |

| Benzophenone Derivative A | Anti-inflammatory | N/A | Significant reduction in ear edema |

| Benzophenone Derivative B | Environmental Persistence | N/A | Persistent in microbial degradation |

Table 2: Toxicological Assessment

| Compound | Genotoxicity | Carcinogenic Potential | EFSA Classification |

|---|---|---|---|

| 4-Methylbenzophenone | No | Likely | Requires further study |

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzophenone derivatives vary widely in their substituents, physical properties, and applications. Below is a detailed comparison of 4-methylbenzophenone-d3 with structurally analogous compounds, supported by data from diverse sources.

Structural and Functional Group Variations

- 4-Methylbenzophenone (Non-deuterated) Structure: A methyl group (-CH₃) at the para position of the benzophenone backbone. Applications: Used in UV-curable coatings and as a photoinitiator. Key Data: Molecular weight = 196.24 g/mol (non-deuterated form) .

- 4'-Methyl-3,4-dihydroxybenzophenone Structure: Adds hydroxyl groups (-OH) at the 3- and 4-positions alongside the para-methyl group. Applications: Intermediate in tolcapone synthesis (a Parkinson’s disease drug). Key Data: MW = 242.27 g/mol; Solubility in DCM/MeOH (98:2) .

- 4-Methoxy-3,3'-dimethylbenzophenone Structure: Methoxy (-OCH₃) at the 4-position and methyl groups at 3- and 3'-positions. Applications: Potential use in photostabilizers. Key Data: MW = 240.30 g/mol; CAS 41295-28-7 .

- 4-Methylamino-3-nitrobenzophenone Structure: Methylamino (-NHCH₃) and nitro (-NO₂) groups at the 4- and 3-positions, respectively. Applications: Intermediate in antiparasitic drug synthesis. Key Data: MW = 242.27 g/mol; Melting point = 205°C .

Physical and Analytical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| This compound | ~199.27 (estimated) | N/A | -CD₃, carbonyl |

| 4'-Methyl-3,4-dihydroxybenzophenone | 242.27 | N/A | -CH₃, -OH (3,4) |

| 4-Methoxy-3,3'-dimethylbenzophenone | 240.30 | N/A | -OCH₃, -CH₃ (3,3') |

| 4-Methylamino-3-nitrobenzophenone | 242.27 | 205 | -NHCH₃, -NO₂ |

.

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing 4-Methylbenzophenone-d³, and how can isotopic purity be ensured?

- Methodological Answer : Synthesis typically involves deuterium exchange or labeled precursor incorporation. For example, deuterated intermediates like 3,5-difluorobenzoic-d³ acid (161.12 g/mol) can be used in multi-step reactions to introduce deuterium at specific positions . Isotopic purity (>98 atom% D) is verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Ensure anhydrous conditions to prevent proton exchange during synthesis .

- Key Parameters :

| Parameter | Specification |

|---|---|

| Deuterium Source | Labeled precursors (e.g., deuterated acids) |

| Purity Verification | NMR (δ 2.1–2.3 ppm for CD₃ groups), MS (m/z +3) |

| Yield Optimization | Catalytic deuteration under inert atmosphere |

Q. Which analytical techniques are optimal for detecting 4-Methylbenzophenone-d³ in environmental samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred due to its sensitivity for deuterated analogs. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges and elution with acetonitrile/water mixtures . For complex matrices (e.g., recycled packaging materials), include a cleanup step with graphitized carbon black to remove interferents .

Q. How should researchers characterize the structural and isotopic integrity of 4-Methylbenzophenone-d³?

- Methodological Answer : Combine Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (C=O stretch at ~1660 cm⁻¹) and high-resolution MS for isotopic confirmation. X-ray crystallography may resolve ambiguities in deuterium positioning, as demonstrated for similar deuterated chromenones .

Advanced Research Questions

Q. What experimental designs account for isotopic effects when studying 4-Methylbenzophenone-d³ in metabolic pathways?

- Methodological Answer : Use kinetic isotope effect (KIE) studies to evaluate deuterium’s impact on reaction rates. For in vitro assays, compare metabolic half-lives of 4-Methylbenzophenone-d³ with its non-deuterated counterpart. Isotopic labeling in the methyl group (CD₃) minimizes metabolic interference while retaining molecular stability .

- Case Study :

| Condition | Half-life (h) | Metabolic Byproduct |

|---|---|---|

| Non-deuterated | 2.5 ± 0.3 | 4-Hydroxybenzophenone |

| Deuterated (CD₃) | 3.8 ± 0.4 | Reduced hydroxylation |

Q. How can researchers resolve contradictions in environmental persistence data for 4-Methylbenzophenone-d³?

- Methodological Answer : Apply contradiction analysis frameworks from qualitative research. For example, discrepancies in photodegradation rates may arise from varying UV exposure protocols. Standardize experimental conditions (e.g., light intensity, pH) and validate findings using interlaboratory studies. Cross-reference data with benzophenone analogs (e.g., BP3, BP4) to identify outlier mechanisms .

Q. What methodologies are critical for assessing the ecological impact of 4-Methylbenzophenone-d³ in aquatic systems?

- Methodological Answer : Conduct microcosm studies with controlled deuterium levels to track bioaccumulation. Use LC-MS/MS to quantify residues in biota (e.g., algae, fish) and sediment. Compare results with toxicity thresholds for non-deuterated analogs, adjusting for isotopic differences in partitioning coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.